molecular formula C9H17ClFNO4 B2501843 Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride CAS No. 2445784-59-6

Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride

Cat. No. B2501843
CAS RN: 2445784-59-6
M. Wt: 257.69
InChI Key: XBPOTJORTFAKSV-UHFFFAOYSA-N
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Description

The compound "Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their synthesis, which can provide insight into the chemical behavior and properties of similar compounds. The first paper discusses the use of a fluorinating agent to replace hydroxyl groups with fluorine atoms in various hydroxy-compounds with different functional groups . The second paper details the synthesis and characterization of a fluorinated cyclohexadiene derivative, which includes an amino group and a fluorophenyl group . These studies contribute to the broader understanding of fluorinated organic compounds, which are often of interest due to their unique properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. The first paper does not provide a direct synthesis route for "Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride" but discusses a method for introducing fluorine atoms into organic molecules using (1,1,2-trifluoro-2-chloroethyl)-diethylamine as a fluorinating agent . This suggests that similar methods could potentially be applied to synthesize the compound . The second paper describes a specific synthesis route for a different fluorinated compound, which involves the reaction of an oxocyclohexene derivative with ammonium acetate in glacial acetic acid . This provides an example of how amino groups can be introduced into fluorinated compounds, which could be relevant for the synthesis of "Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride".

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their chemical behavior. In the second paper, the molecular structure of the synthesized compound is determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride". However, the first paper's discussion of a fluorinating agent suggests that the compound could potentially participate in reactions where fluorine atoms are introduced or substituted in organic molecules . The presence of amino and ester groups in the compound's structure would likely influence its reactivity, making it a candidate for various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. While the papers do not discuss the properties of "Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride" specifically, the second paper provides detailed characterization of a related compound, including elemental analysis, FT-IR, TGA, DTA, and UV-Visible spectroscopy . These techniques are commonly used to determine properties such as stability, functional groups, and electronic transitions, which are important for understanding the behavior of the compound under different conditions.

Scientific Research Applications

Fluoroalkyl amino reagents are pivotal in medicinal and agricultural chemistry for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. These reagents, derived from trifluoromethyl trifluorovinyl ether through hydroamination reactions, serve as mono- or dielectrophiles in Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, highlighting their versatility in building important chemical structures (Étienne Schmitt et al., 2017).

Corrosion Inhibition in Industrial Processes

The synthesis and study of α-aminophosphonates reveal their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a common industrial challenge. These compounds demonstrate significant inhibition efficiency, contributing to the development of more sustainable industrial pickling processes by reducing metal degradation (N. Gupta et al., 2017).

Alzheimer's Disease Research

In Alzheimer's disease research, the hydrophobic radiofluorinated derivative [18F]FDDNP, related to diethyl 2-(1-aminoethyl)-2-fluoropropanedioate hydrochloride, has been used in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in living patients. This non-invasive technique offers a promising avenue for diagnostic assessment and monitoring of therapeutic interventions in Alzheimer's disease (K. Shoghi-Jadid et al., 2002).

Nerve Agent Detection

A fluorogenic and visual probe, N-(rhodamine B)-lactam-2-aminoethanol, was developed to detect diethyl chlorophosphate, a nerve agent simulant. This probe undergoes oxazoline formation, providing a rapid and clear fluorescence and color change, demonstrating its potential in chemical warfare agent detection and environmental monitoring (Wei-hui Wu et al., 2012).

Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cell lines, such as leukaemia HL-60 and liver cancer BEL-7402. The synthesis of these derivatives underscores the ongoing search for more effective cancer treatments (J. Xiong et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studies on its biological activity, if applicable .

properties

IUPAC Name

diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4.ClH/c1-4-14-7(12)9(10,6(3)11)8(13)15-5-2;/h6H,4-5,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPOTJORTFAKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)N)(C(=O)OCC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride

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